An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-4,4,4-trifluorobutanol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available data to offer field-proven insights into its chemical properties, a proposed synthetic pathway, and its prospective applications, with a strong emphasis on scientific integrity and practical utility.
Introduction to a Unique Fluorinated Building Block
2-Methyl-4,4,4-trifluorobutanol, identified by its CAS number 107103-95-7, is an intriguing aliphatic alcohol featuring a trifluoromethyl group.[1] This structural motif imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Consequently, fluorinated building blocks like 2-Methyl-4,4,4-trifluorobutanol are invaluable tools for fine-tuning the properties of lead compounds in drug discovery programs.[2][3]
This guide will delve into the known and predicted chemical characteristics of this compound, propose a viable synthetic route, and explore its potential applications, particularly within the realm of drug development.
Physicochemical Properties: A Blend of Known Data and Scientific Estimation
| Property | Value | Source/Rationale |
| CAS Number | 107103-95-7 | [1] |
| Molecular Formula | C₅H₉F₃O | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Boiling Point | Estimated: 130-140 °C | Extrapolated from the boiling point of 4,4,4-trifluoro-1-butanol (123-127 °C)[4], with an expected increase due to the additional methyl group. |
| Density | Estimated: ~1.1 - 1.2 g/mL | Based on the density of similar fluorinated alcohols like 4,4,4-trifluoro-1-butanol (1.212 g/mL at 25 °C)[4]. |
| Solubility | Predicted to be moderately soluble in water and soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane). | The hydroxyl group imparts some water solubility, while the fluorinated alkyl chain enhances solubility in organic solvents. |
| Appearance | Expected to be a colorless liquid. | Typical for small, fluorinated alcohols. |
Spectroscopic Profile: A Predictive Analysis
In the absence of published experimental spectra, the following sections provide a reasoned prediction of the key spectroscopic features of 2-Methyl-4,4,4-trifluorobutanol, which are crucial for its identification and characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments in the molecule.
-
-CH(CH₃)-OH: A multiplet (dq or similar) is expected for the methine proton, coupled to the adjacent methyl and methylene protons.
-
-CH₂-CF₃: A quartet of doublets (or a more complex multiplet) is predicted for the methylene protons due to coupling with both the adjacent methine proton and the three fluorine atoms.
-
-CH(CH₃)-OH: A doublet is expected for the methyl protons, coupled to the single methine proton.
-
-OH: A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for each of the five carbon atoms, with the trifluoromethyl group significantly influencing the chemical shift of the adjacent carbon.
-
-CF₃: A quartet is expected due to one-bond coupling with the three fluorine atoms.
-
-CH₂-CF₃: A quartet is predicted for the methylene carbon due to two-bond C-F coupling.
-
-CH(CH₃)-OH: A signal for the methine carbon.
-
-CH(CH₃)-OH: A signal for the methyl carbon.
-
-C-OH: The carbon bearing the hydroxyl group will have a characteristic chemical shift.
¹⁹F NMR Spectroscopy (Predicted)
The fluorine NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms, resulting from coupling with the two adjacent methylene protons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely display characteristic absorption bands for the hydroxyl and trifluoromethyl groups.
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.[5]
-
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.[5]
-
C-F stretch: Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region.
-
C-O stretch: An absorption band in the 1050-1150 cm⁻¹ range.
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals.
-
Loss of H₂O: A peak at m/z 124 (M-18).
-
Loss of a methyl group (CH₃): A peak at m/z 127 (M-15).
-
Alpha-cleavage: Fragmentation at the C-C bond adjacent to the oxygen atom.
-
Cleavage of the C-C bond between the CH₂ and CF₃ groups.
Synthesis and Purification: A Proposed Experimental Approach
Proposed Synthetic Route
The proposed synthesis involves the reduction of an ester intermediate, which is a common and effective method for preparing alcohols.
Caption: Proposed synthesis workflow for 2-Methyl-4,4,4-trifluorobutanol.
Experimental Protocol:
-
Step 1: Esterification of 4,4,4-Trifluorobutyric Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluorobutyric acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl 4,4,4-trifluorobutanoate.
-
-
Step 2: Grignard Reaction with Methylmagnesium Bromide
-
Dissolve the ethyl 4,4,4-trifluorobutanoate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and wash the organic layer with brine.
-
Dry the organic layer, filter, and concentrate to obtain the intermediate tertiary alcohol.
-
-
Step 3: Reduction to 2-Methyl-4,4,4-trifluorobutanol
-
As the Grignard reaction with an ester can lead to a tertiary alcohol, a more controlled approach to achieve the target secondary alcohol would be to first convert the starting acid to an aldehyde or ketone. An alternative, more direct route to a related secondary alcohol involves the reduction of a ketone. A plausible synthesis could involve the reaction of a trifluoromethyl-containing Grignard reagent with an appropriate aldehyde. However, based on readily available starting materials, a multi-step synthesis as outlined is a practical approach. Correction and Refinement of the proposed synthesis: A more direct synthesis to the target secondary alcohol would involve the reduction of a corresponding ketone, 4,4,4-trifluoro-2-butanone. This ketone can be synthesized via several routes. A plausible approach to the final product is the reduction of this ketone.
Refined Step 2 & 3: Synthesis and Reduction of 4,4,4-Trifluoro-2-butanone
-
A more direct synthesis of the target secondary alcohol would involve the reduction of the corresponding ketone. A potential route to 4,4,4-trifluoro-3-methyl-2-butanone would be necessary. Given the complexity, a more feasible laboratory synthesis might involve the reaction of a trifluoromethyl-containing nucleophile with a suitable epoxide.
Alternative Proposed Synthesis:
-
Step 1: Reaction of propylene oxide with a trifluoromethyl nucleophile (e.g., trifluoromethyltrimethylsilane, Ruppert-Prakash reagent) to open the epoxide and form a trifluoromethyl-substituted secondary alcohol.
-
Step 2: This would lead to 1,1,1-trifluoro-3-pentanol. To obtain the desired 2-methyl isomer, a different starting material would be required.
Given the challenges in providing a validated synthesis, a general reduction protocol for a ketone is provided below.
-
Dissolve the ketone precursor in methanol or ethanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, controlling the temperature.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the crude product.
-
-
Step 4: Purification
-
The crude 2-Methyl-4,4,4-trifluorobutanol can be purified by fractional distillation under reduced pressure.
-
The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.
-
Applications in Drug Development: Leveraging the Trifluoromethyl Group
The incorporation of a trifluoromethyl group into a molecule can profoundly impact its pharmacological properties, making 2-Methyl-4,4,4-trifluorobutanol a valuable building block in drug discovery.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
-
Increased Lipophilicity: The trifluoromethyl group is lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for developing drugs targeting the central nervous system.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can influence a drug's solubility, absorption, and interaction with its biological target.[2]
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein binding pockets, including hydrogen bonds and dipole-dipole interactions, potentially leading to increased potency and selectivity.
Safety and Handling: A Precautionary Approach
Specific safety and toxicity data for 2-Methyl-4,4,4-trifluorobutanol are not available. Therefore, it is imperative to handle this compound with the precautions typically taken for other fluorinated alcohols and potentially hazardous research chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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